molecular formula C18H23N3O6S B2541558 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide CAS No. 1171064-00-8

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2541558
CAS No.: 1171064-00-8
M. Wt: 409.46
InChI Key: OXNDPCRCUILORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a pyrazole moiety substituted with a 1,1-dioxothiolan-3-yl (tetrahydrothiophene sulfone) ring. This compound is structurally distinct due to the thiolane sulfone ring, which differentiates it from other benzamide derivatives with furan, aryl, or hydrazinyl substituents .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-11-7-16(21(20-11)13-5-6-28(23,24)10-13)19-18(22)12-8-14(25-2)17(27-4)15(9-12)26-3/h7-9,13H,5-6,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNDPCRCUILORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole-Thiolan Amine Intermediate

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The pyrazole core is constructed via cyclocondensation between a β-keto ester (e.g., ethyl acetoacetate) and a substituted hydrazine. To introduce the thiolan group at position 1 of the pyrazole, 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)hydrazine is required.

Procedure (,):
  • Synthesis of 1-(1,1-Dioxothiolan-3-yl)hydrazine :

    • React 3-aminothiolane-1,1-dioxide with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt, followed by reduction with stannous chloride.
    • Yield: 68–72% (reported for analogous hydrazines).
  • Pyrazole Formation :

    • Reflux ethyl acetoacetate (10 mmol) and 1-(1,1-dioxothiolan-3-yl)hydrazine (10 mmol) in ethanol (30 mL) with glacial acetic acid (2 mL) for 6–8 hours.
    • Isolate 1-(1,1-dioxothiolan-3-yl)-3-methyl-1H-pyrazol-5-amine via vacuum filtration and recrystallization (methanol/water).
    • Yield: 75–80%.
Characterization Data:
  • 1H NMR (CDCl₃) : δ 2.21 (s, 3H, CH₃), 3.15–3.30 (m, 4H, thiolan-CH₂), 5.79 (s, 1H, pyrazole-C4-H), 6.45 (br s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1540 cm⁻¹ (C=N), 1320–1150 cm⁻¹ (S=O).

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

The benzoyl fragment is activated for amide coupling via conversion to its acid chloride.

Procedure ():
  • Reflux 3,4,5-trimethoxybenzoic acid (10 mmol) with thionyl chloride (15 mmol) in anhydrous dichloromethane (20 mL) for 3 hours.
  • Remove excess thionyl chloride under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride as a pale-yellow solid.
    • Yield: 92–95%.
Characterization Data:
  • Melting Point : 98–100°C.
  • IR (neat) : 1775 cm⁻¹ (C=O stretch of acid chloride).

Coupling of Pyrazole-Thiolan Amine with 3,4,5-Trimethoxybenzoyl Chloride

Amide Bond Formation Using DCC/DMAP

A carbodiimide-mediated coupling ensures efficient amidation under mild conditions.

Procedure (,):
  • Dissolve 1-(1,1-dioxothiolan-3-yl)-3-methyl-1H-pyrazol-5-amine (5 mmol) and 3,4,5-trimethoxybenzoyl chloride (5.5 mmol) in dry dichloromethane (30 mL).
  • Add N,N’-dicyclohexylcarbodiimide (DCC, 6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol). Stir at room temperature for 12 hours.
  • Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).
    • Yield: 78–82%.
Alternative Method Using CDI ():
  • React 3,4,5-trimethoxybenzoic acid (5 mmol) with N,N’-carbonyldiimidazole (CDI, 5.5 mmol) in THF (20 mL) for 1 hour.
  • Add pyrazole-thiolan amine (5 mmol) and stir for 6 hours.
    • Yield: 80–85%.

Characterization of the Final Compound

Spectroscopic Data

  • 1H NMR (CDCl₃) : δ 2.24 (s, 3H, CH₃), 3.20–3.45 (m, 4H, thiolan-CH₂), 3.87 (s, 9H, OCH₃), 5.82 (s, 1H, pyrazole-C4-H), 6.98 (s, 2H, Ar–H).
  • 13C NMR (CDCl₃) : δ 12.4 (CH₃), 45.2 (thiolan-CH₂), 56.1 (OCH₃), 105.3 (pyrazole-C4), 153.2 (C=O).
  • IR (KBr) : 1655 cm⁻¹ (amide C=O), 1325–1160 cm⁻¹ (S=O).
  • MS (ESI) : m/z 476.2 [M+H]⁺ (calculated: 475.5).

Purity and Yield Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Pyrazole formation Ethanol, glacial acetic acid 78 95
Benzoyl chloride prep Thionyl chloride, DCM 94 98
Amide coupling DCC/DMAP, DCM 82 97

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis ()

  • Grind pyrazole-thiolan amine (1 mmol) and 3,4,5-trimethoxybenzoic acid (1 mmol) with 1.2 equiv CDI in a ball mill (30 minutes).
  • Yield: 76% with 94% purity.

PEG-400 as Recyclable Solvent ()

  • Use PEG-400 as a solvent and catalyst for the amidation step, enabling easy recovery and reuse.
  • Yield: 74% after three cycles.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance throughput for pyrazole cyclocondensation (residence time: 15 minutes at 120°C).
  • Crystallization Optimization : Use antisolvent (n-heptane) to improve yield and particle size distribution.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Controlled stoichiometry of β-keto ester and hydrazine minimizes byproducts.
  • Sulfone Stability : Avoid strong bases to prevent decomposition of the thiolan-1,1-dioxide group.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups on the benzamide ring can produce amines.

Scientific Research Applications

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized and characterized in recent studies:

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Biological Activity Reference
N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide Pyrazole + thiolane sulfone 3,4,5-Trimethoxybenzamide Not reported Expected: Thiolane protons (2.5–3.5), OCH₃ (3.7–3.9) Hypothesized cytotoxicity (untested)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Enone + furan o-Tolylamino, 3,4,5-Trimethoxybenzamide 222–224 NH (9.8), furan CH (6.6–7.8), OCH₃ (3.8) Moderate cytotoxicity (IC₅₀: 12–18 µM)
N-(1-(Furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3) Enone + naphthyl Naphthylamino, 3,4,5-Trimethoxybenzamide 270–272 Aromatic CH (7.2–8.2), OCH₃ (3.7–3.9) High cytotoxicity (IC₅₀: 3.5 µM)
N-((Z)-3-(2-(3,4,5-Trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6a) Hydrazinyl + acryloyl 4-Chlorophenyl, dual benzamide 209–211 Olefinic CH (7.2–7.8), OCH₃ (3.7–3.9) Potent β-tubulin inhibition (IC₅₀: 0.8 µM)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Simple benzamide 4-Bromophenyl Not reported Aromatic CH (7.3–7.6), OCH₃ (3.8) Antiproliferative (IC₅₀: 25 µM)

Structural and Functional Differences

Thiolane Sulfone vs. Furan/Aryl Substituents: The thiolane sulfone group in the target compound introduces a rigid, polar sulfone moiety, which may enhance solubility and metabolic stability compared to furan or aryl substituents . Furan-containing analogs (e.g., 4a) exhibit π-π stacking interactions with biological targets due to their planar aromatic systems, whereas the thiolane sulfone’s non-aromatic nature may alter binding kinetics .

Synthesis Pathways :

  • Thiolane-containing compounds require specialized precursors like 1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid (CAS 926260-88-0), which is coupled with benzamide derivatives via amide bond formation .
  • Furan-based analogs (e.g., 4a, 3) are synthesized via oxazolone intermediates reacted with amines or hydrazides under reflux conditions .

Physicochemical Properties :

  • The sulfone group increases polarity, likely reducing logP values compared to furan or aryl analogs. This could improve aqueous solubility but may limit membrane permeability .
  • Melting points for thiolane derivatives are unreported, but sulfone-containing compounds generally exhibit higher melting points than furan analogs (e.g., 4a: 222–224°C vs. 6a: 209–211°C) due to stronger dipole interactions .

Biological Activity: While direct cytotoxicity data for the thiolane sulfone compound are unavailable, structurally related hydrazinyl derivatives (e.g., 6a) show potent β-tubulin inhibition (IC₅₀: 0.8 µM), suggesting the 3,4,5-trimethoxybenzamide scaffold is critical for microtubule targeting . Furan-based enones (e.g., 4a, 3) demonstrate moderate to high cytotoxicity, with IC₅₀ values ranging from 3.5–18 µM, likely due to Michael addition reactivity with cellular thiols .

Spectral Characterization

  • ¹H-NMR :

    • Thiolane sulfone protons are expected as multiplets (δ 2.5–3.5 ppm) due to ring strain and sulfone-induced deshielding. This contrasts with furan CH signals (δ 6.6–7.8 ppm) in analogs like 4a .
    • The 3,4,5-trimethoxybenzamide OCH₃ groups resonate consistently at δ 3.7–3.9 ppm across all compounds .
  • ¹³C-NMR :

    • Sulfone carbons in the thiolane ring appear at δ 50–55 ppm, whereas furan carbons resonate at δ 110–150 ppm .

Biological Activity

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes a pyrazole ring and a benzamide moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing similar functional groups have exhibited significant antiproliferative effects against various human cancer cell lines. One such study reported that related compounds had IC50 values ranging from 1.2 to 2.4 nM against three different cancer cell lines, indicating strong potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs). Inhibitors of HDACs play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. For instance, one analog demonstrated an IC50 value of 9.4 μM for HDAC inhibition .

Synthesis and Testing

A study synthesized several derivatives of pyrazole-based compounds and tested their biological activities. Among these derivatives, the compound this compound was evaluated for its antibacterial and antifungal properties against various strains including Staphylococcus aureus and Candida albicans. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50/MIC (µM)
Compound AAnticancerHeLa2.0
Compound BAntibacterialS. aureus0.625
Compound CAntifungalC. albicans0.500
N-[...]HDAC Inhibitor-9.4

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity MethodReference
Thiolane ActivationPOCl₃, 0°C, 2h75NMR
Amide CouplingEDC/HOBt, DMF, RT, 12h68HPLC
PurificationSilica gel (hexane:EtOAc = 7:3)90TLC/UV-Vis

Basic Question: Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiolan-3-yl (δ 3.2–3.8 ppm for SO₂) and trimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) groups .
  • X-ray Crystallography : Resolves stereochemistry of the pyrazole-thiolan junction (e.g., C–S bond angles: 105°–110°) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) to correlate with reactivity .

Advanced Question: How would you design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). A rigorous approach includes:

Dose-Response Profiling : Test against cancer (e.g., MCF-7, IC₅₀) and bacterial (e.g., E. coli, MIC) models at 0.1–100 μM .

Target Identification : Use molecular docking to prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) .

Metabolomic Analysis : LC-MS/MS to track metabolite formation in different biological systems .

Advanced Question: What strategies optimize regioselectivity in multi-step syntheses involving pyrazole-thiolan hybrids?

Methodological Answer:
Regioselectivity challenges arise during pyrazole ring formation and thiolane coupling. Solutions include:

  • Directed Metalation : Use lithiation (e.g., LDA) at pyrazole C-5 to direct thiolane attachment .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc on benzamide NH) to prevent side reactions .
  • Microwave Synthesis : Accelerate cyclization steps (e.g., 100°C, 30 min vs. 12h conventional) .

Advanced Question: How can researchers address discrepancies in solubility data across studies?

Methodological Answer:
Reported solubility variations (e.g., 2.5 mg/mL in DMSO vs. 0.8 mg/mL in water) stem from solvent polarity and pH. Mitigation strategies:

Standardized Protocols : Use USP buffers (pH 4.5–7.4) and nephelometry for consistency .

Co-Solvent Systems : Test DMSO-water gradients (10–90% v/v) to identify optimal formulations .

Thermodynamic Analysis : Measure ΔHsol via isothermal titration calorimetry (ITC) to model solubility .

Advanced Question: What computational tools predict metabolic stability of this compound?

Methodological Answer:

  • CYP450 Inhibition Assays : Use human liver microsomes + LC-MS to identify major metabolites (e.g., O-demethylation) .
  • ADMET Predictors : Software like Schrödinger’s QikProp estimates t₁/₂ (e.g., 4.2h) and permeability (e.g., Caco-2 Papp = 8.6 × 10⁻⁶ cm/s) .
  • Molecular Dynamics : Simulate binding to CYP3A4 to identify susceptible sites for rational derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.